3-Fluoro-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Fluoro-8-azabicyclo[3.2.1]octane is a bicyclic compound that contains a nitrogen atom within its structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions, optimized for higher yields and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various fluorinated and non-fluorinated derivatives of the azabicyclo[3.2.1]octane scaffold. These products can have different biological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
3-Fluoro-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. The compound can inhibit the dopamine transporter, leading to increased dopamine levels in the synapse and enhanced activation of postsynaptic receptors . This mechanism is similar to that of other tropane alkaloids, which are known for their stimulant and reinforcing effects .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A non-fluorinated analog with similar biological activities.
3-Chloro-8-azabicyclo[3.2.1]octane: A chlorinated derivative with distinct chemical properties.
2-Azabicyclo[3.2.1]octane: A related compound with a different nitrogen position, affecting its reactivity and applications
Uniqueness
3-Fluoro-8-azabicyclo[3.2.1]octane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-fluoro-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCMMJRJYWZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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